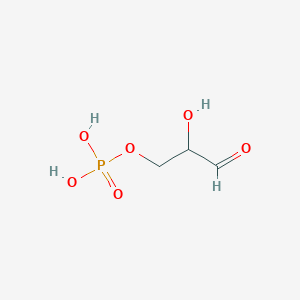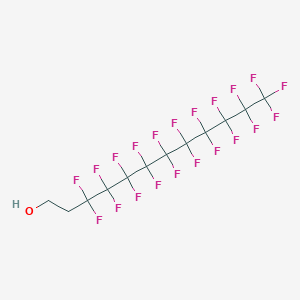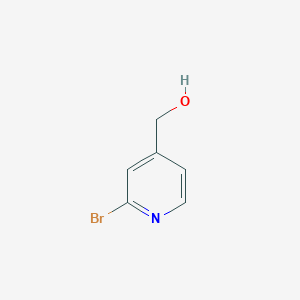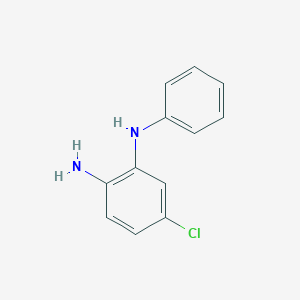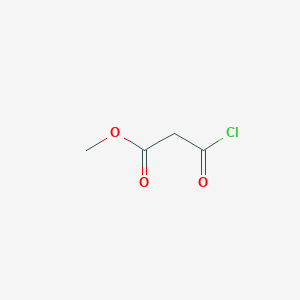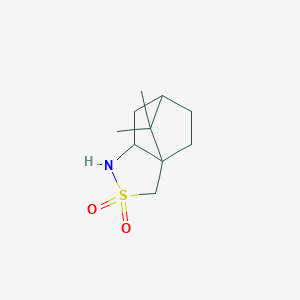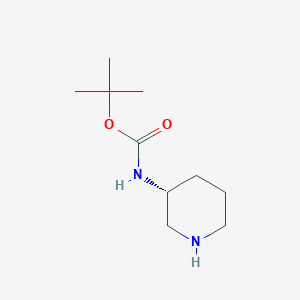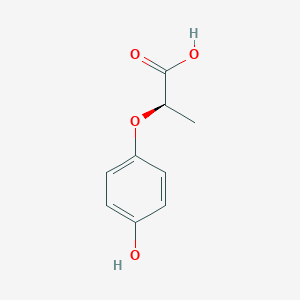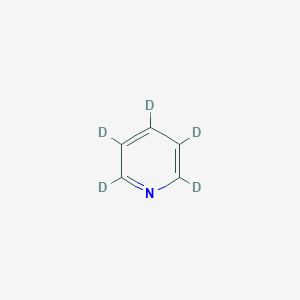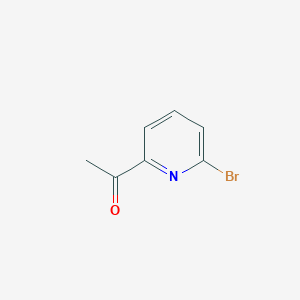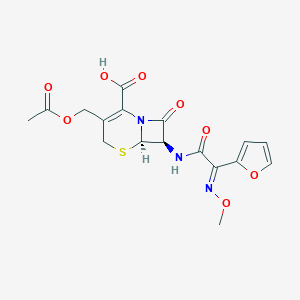
Cefuracetim (E-Isomer)
Übersicht
Beschreibung
Cefuracetim ist ein Cephalosporin-Antibiotikum, das für seine breite antibakterielle Aktivität bekannt ist. Es ist eine synthetische Verbindung mit der Summenformel C₁₇H₁₇N₃O₈S und einem Molekulargewicht von 423,4 g/mol . Diese Verbindung ist besonders wirksam gegen eine Vielzahl von grampositiven und gramnegativen Bakterien, was sie zu einem wertvollen Werkzeug bei der Behandlung verschiedener bakterieller Infektionen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Cefuracetim kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 7-Aminocephalosporansäure mit 2-(2-Furyl)-2-oxo-acetaldehyd und O-Methylhydroxylamin umfasst . Die Reaktion erfolgt typischerweise in einem Lösungsmittel wie 2-Methyltetrahydrofuran unter inerter Atmosphäre . Der Prozess beinhaltet die Verwendung von tert-Butylhydroperoxid als Oxidationsmittel und Pivalinsäure als Katalysator . Die Reaktion wird bei einer Temperatur von 45 °C für etwa 2,5 Stunden durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cefuracetim folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung und Qualitätskontrolle . Das Endprodukt wird als weiße Aufschlämmung gewonnen, die dann getrocknet und in die gewünschte Form verarbeitet wird .
Wissenschaftliche Forschungsanwendungen
Cefuracetim hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: In der pharmazeutischen Industrie für die Produktion von Cephalosporin-basierten Antibiotika eingesetzt.
Wirkmechanismus
Cefuracetim übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt . Es bindet an bestimmte Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und hemmt so den letzten Transpeptidierungsschritt der Peptidoglykansynthese . Diese Hemmung führt zur Störung der Zellwandbiosynthese, was zur bakteriellen Zelllyse und zum Tod führt .
Wirkmechanismus
Target of Action
Cefuracetime (E-isomer) is a cephalosporin antibiotic . Like other cephalosporins, its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
Cefuracetime (E-isomer) operates as a beta-lactam antibiotic . It binds to specific PBPs within the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis leads to bacterial cell death, thereby exerting its antibacterial effect.
Result of Action
The primary result of Cefuracetime (E-isomer)'s action is the inhibition of bacterial growth and proliferation. By binding to PBPs and disrupting cell wall synthesis, it causes bacterial cell death . This makes it an effective antibiotic against a range of bacterial infections.
Action Environment
The action of Cefuracetime (E-isomer) can be influenced by various environmental factors. For instance, the pH, temperature, and illumination can affect the degradation rate of similar cephalosporin antibiotics . Furthermore, the wide use of such antibiotics can pose an environmental risk via animal excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefuracetime can be synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with 2-(2-furyl)-2-oxo-acetaldehyde and O-methylhydroxylamine . The reaction typically occurs in a solvent such as 2-methyltetrahydrofuran under inert atmosphere conditions . The process involves the use of tert-butylhydroperoxide as an oxidizing agent and pivalic acid as a catalyst . The reaction is carried out at a temperature of 45°C for approximately 2.5 hours .
Industrial Production Methods
Industrial production of cefuracetime follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography for purification and quality control . The final product is obtained as a white slurry, which is then dried and processed into the desired form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cefuracetim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bezieht sich auf die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Bezieht sich auf die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Bezieht sich auf den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Cefuracetim verwendet werden, sind tert-Butylhydroperoxid , Pivalinsäure und O-Methylhydroxylamin . Die Reaktionen werden typischerweise unter inerter Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von Cefuracetim entstehen, umfassen verschiedene Derivate der Stammverbindung, die für spezifische Anwendungen weiter modifiziert werden können .
Vergleich Mit ähnlichen Verbindungen
Cefuracetim ähnelt anderen Cephalosporin-Antibiotika wie Cefuroxim und Cefotaxim . Es ist einzigartig in seiner Fähigkeit, ein breiteres Spektrum von Bakterien anzugreifen und in seiner verbesserten Stabilität gegenüber Beta-Lactamase-Enzymen . Dies macht Cefuracetim zu einer wertvollen Alternative in Fällen, in denen andere Cephalosporine möglicherweise weniger wirksam sind .
Liste ähnlicher Verbindungen
- Cefuroxim
- Cefotaxim
- Ceftriaxon
- Cefepim
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11+/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZVPYSEUQIII-MKHSIZEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CC=CO3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100961 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97232-98-9, 39685-31-9 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97232-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefuracetime (E-isomer) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefuracetime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFURACETIME (E-ISOMER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FA4SWZ5ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



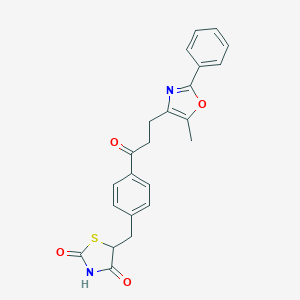
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
